molecular formula C16H15N3O3 B5680545 N-(3-furylmethyl)-N-methyl-2-(5-oxo-1,6-naphthyridin-6(5H)-yl)acetamide

N-(3-furylmethyl)-N-methyl-2-(5-oxo-1,6-naphthyridin-6(5H)-yl)acetamide

Cat. No. B5680545
M. Wt: 297.31 g/mol
InChI Key: ZUXMYHHZTMSRLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-furylmethyl)-N-methyl-2-(5-oxo-1,6-naphthyridin-6(5H)-yl)acetamide, also known as FMA, is a chemical compound that has been widely studied for its potential applications in scientific research. FMA belongs to the class of naphthyridine derivatives, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiviral effects.

Mechanism of Action

The mechanism of action of N-(3-furylmethyl)-N-methyl-2-(5-oxo-1,6-naphthyridin-6(5H)-yl)acetamide is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the elimination of cancer cells from the body.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. This compound has also been shown to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(3-furylmethyl)-N-methyl-2-(5-oxo-1,6-naphthyridin-6(5H)-yl)acetamide in lab experiments is its potent anticancer activity and low toxicity profile. This makes it an ideal candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis method, which can make it difficult and expensive to produce in large quantities.

Future Directions

There are several future directions for the study of N-(3-furylmethyl)-N-methyl-2-(5-oxo-1,6-naphthyridin-6(5H)-yl)acetamide. One area of research is in the development of this compound-based therapeutics for the treatment of cancer. Another area of research is in the study of this compound's mechanism of action, which could provide insights into the development of new cancer therapies. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of N-(3-furylmethyl)-N-methyl-2-(5-oxo-1,6-naphthyridin-6(5H)-yl)acetamide involves the condensation of 3-furylmethylamine with 5-oxo-1,6-naphthyridine-6-carboxylic acid followed by N-methylation of the resulting amide. The reaction is typically carried out using a combination of organic solvents and reagents under controlled conditions to ensure high yields and purity of the final product.

Scientific Research Applications

N-(3-furylmethyl)-N-methyl-2-(5-oxo-1,6-naphthyridin-6(5H)-yl)acetamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. Studies have shown that this compound exhibits potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

N-(furan-3-ylmethyl)-N-methyl-2-(5-oxo-1,6-naphthyridin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-18(9-12-5-8-22-11-12)15(20)10-19-7-4-14-13(16(19)21)3-2-6-17-14/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXMYHHZTMSRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=COC=C1)C(=O)CN2C=CC3=C(C2=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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